molecular formula C18H14F3NO B1446922 1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde CAS No. 1350760-35-8

1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde

Cat. No.: B1446922
CAS No.: 1350760-35-8
M. Wt: 317.3 g/mol
InChI Key: YSETYTOTKOOCHT-UHFFFAOYSA-N
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Description

1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This particular compound is characterized by the presence of an isopropyl group, a trifluorophenyl group, and a carbaldehyde group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the isopropyl and trifluorophenyl groups. The final step involves the formylation of the indole to introduce the carbaldehyde group.

    Preparation of Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Isopropyl Group: The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a trifluorophenyl boronic acid with a halogenated indole derivative in the presence of a palladium catalyst.

    Formylation: The final step involves the formylation of the indole using Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms.

    Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

    Condensation: Amines, hydrazines

Major Products

    Oxidation: 1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carboxylic acid

    Reduction: 1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

    Condensation: Imines, hydrazones

Scientific Research Applications

1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde depends on its specific application and target. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the indole core can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde can be compared with other indole derivatives and trifluorophenyl-containing compounds:

    Indole Derivatives: Compounds such as 1-methyl-1H-indole-3-carbaldehyde and 1-benzyl-1H-indole-3-carbaldehyde share the indole core but differ in the substituents attached to the indole ring.

    Trifluorophenyl-Containing Compounds: Compounds such as 4-(trifluoromethyl)benzonitrile and 4-(trifluoromethyl)benzaldehyde share the trifluorophenyl group but differ in the functional groups attached to the benzene ring.

The uniqueness of this compound lies in the combination of the indole core, the isopropyl group, and the trifluorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-propan-2-yl-4-(2,4,5-trifluorophenyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO/c1-10(2)22-8-11(9-23)18-12(4-3-5-17(18)22)13-6-15(20)16(21)7-14(13)19/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSETYTOTKOOCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C(C=CC=C21)C3=CC(=C(C=C3F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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